Losartan Isomer Impurity, Potassium Salt
Vue d'ensemble
Description
Losartan Isomer Impurity, Potassium Salt: is a chemical compound with the molecular formula C22H22ClKN6O and a molecular weight of 461.0 g/mol . It is an impurity of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. This compound is often used in research and analytical applications to ensure the quality and efficacy of Losartan formulations .
Mécanisme D'action
Target of Action
Losartan Isomer Impurity, Potassium Salt, also known as DTXSID90857944, is an impurity of Losartan . Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is involved in the control of blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure .
Pharmacokinetics
Losartan, the parent compound, is known to be well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite . The metabolite is primarily excreted in the urine
Result of Action
The primary result of Losartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a decrease in total peripheral resistance . This can help in the management of hypertension and may also have beneficial effects in conditions such as heart failure .
Action Environment
The action of this compound, like most drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug . .
Analyse Biochimique
Biochemical Properties
It is known that Losartan, the parent compound, inhibits the renin-angiotensin-aldosterone system by blocking the angiotensin II receptor . This suggests that Losartan Isomer Impurity, Potassium Salt may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that Losartan, the parent compound, has significant effects on various types of cells and cellular processes. For instance, Losartan has been shown to inhibit collagen I synthesis and induce sirtuin 1 (SirT1) expression and activity .
Molecular Mechanism
Losartan, the parent compound, works by blocking the angiotensin II receptor, thereby inhibiting the renin-angiotensin-aldosterone system . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. During the analysis of different laboratory batches of Losartan, two impurities were detected consistently in almost all batches .
Metabolic Pathways
Losartan, the parent compound, is known to be involved in the renin-angiotensin-aldosterone system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Losartan Isomer Impurity, Potassium Salt involves multiple steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride, while OTBN is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods: In industrial settings, the production of Losartan and its impurities, including this compound, involves the reaction of bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde. This cyano aldehyde is then reacted with sodium azide and tributyl tin chloride to form an aldehyde tetrazole, which is subsequently reduced with sodium borohydride to produce Losartan. The final step involves converting Losartan to its potassium salt .
Analyse Des Réactions Chimiques
Types of Reactions: Losartan Isomer Impurity, Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: Losartan Isomer Impurity, Potassium Salt is used as a reference standard in analytical chemistry to ensure the purity and quality of Losartan formulations .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of Losartan and its impurities .
Medicine: In medical research, it helps in understanding the safety and efficacy of Losartan by identifying and quantifying its impurities .
Industry: Industrially, it is used in the quality control and validation of Losartan production processes .
Comparaison Avec Des Composés Similaires
Losartan Potassium: The primary active ingredient used to treat hypertension.
Losartan Isomer-D4 Potassium Salt Impurity: A deuterated form used in analytical applications.
Losartan Potassium Impurity C: Another impurity used in quality control.
Uniqueness: Losartan Isomer Impurity, Potassium Salt is unique due to its specific structural configuration, which allows it to serve as a precise reference standard in the analysis and quality control of Losartan formulations .
Activité Biologique
Losartan isomer impurity, potassium salt, is a compound related to losartan potassium, an angiotensin II receptor antagonist primarily used in the treatment of hypertension. This article explores the biological activity of this impurity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Losartan and Its Impurities
Losartan potassium (DuP 753) is recognized for its selective blockade of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. The compound exhibits a high affinity for the AT1 receptor, effectively preventing angiotensin II from exerting its physiological effects such as vasoconstriction and aldosterone secretion . The presence of isomer impurities in pharmaceutical formulations can impact both efficacy and safety, necessitating thorough analysis and understanding.
The primary mechanism by which losartan functions involves competitive inhibition of the AT1 receptor. This blockade leads to several downstream effects:
- Vasodilation : Reduces vascular resistance.
- Decreased Aldosterone Secretion : Lowers sodium retention and blood volume.
- Inhibition of Sympathetic Nervous System Activity : Reduces heart rate and cardiac output.
The structural isomerism associated with losartan introduces variations in binding affinity and receptor selectivity, which may influence the pharmacokinetics and pharmacodynamics of the drug .
Pharmacokinetics
Losartan's systemic bioavailability is approximately 33%, with peak plasma concentrations reached within one hour post-administration. The active metabolite formed from losartan undergoes further metabolism, with about 14% of an administered dose being converted into this metabolite . The volume of distribution is approximately 34 liters, indicating extensive tissue distribution.
Parameter | Value |
---|---|
Systemic Bioavailability | ~33% |
Peak Plasma Concentration | 1 hour |
Volume of Distribution | 34 liters |
Metabolite Conversion Rate | 14% |
Toxicology and Safety Profile
Losartan has been generally well-tolerated in clinical settings. However, side effects such as hyperkalemia (elevated potassium levels) have been reported in a small percentage of patients. In clinical trials involving hypertensive patients, hyperkalemia occurred in approximately 1.5% of cases . Notably, patients with renal impairment are at a higher risk for adverse effects.
Research Findings on Losartan Isomer Impurity
Recent studies have highlighted the degradation pathways and biological implications of losartan and its impurities:
- Sonochemical Degradation : Research indicates that advanced oxidation processes can effectively degrade losartan in fresh urine, converting it into non-toxic products. This process primarily affects the imidazole moiety of losartan, which is susceptible to radical attack .
- Stability Indicating Methods : A validated HPLC method has been developed for simultaneous analysis of losartan and its impurities. This method ensures quality control in pharmaceutical preparations by identifying related impurities that may arise during synthesis or storage .
Clinical Study on Pediatric Patients
A clinical study involving pediatric patients aged 6 to 16 years demonstrated that losartan effectively lowered blood pressure in a dose-dependent manner across different weight groups. The study also highlighted variations in pharmacokinetics based on age and weight, reinforcing the need for tailored dosing strategies .
Impurity Analysis
A comprehensive analysis identified eleven related impurities associated with losartan potassium. Among these, one significant impurity was characterized through HPLC methods to ensure accurate quantification and assessment of safety profiles in pharmaceutical formulations .
Propriétés
IUPAC Name |
potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUZWUCMDLLLJ-OKYQSVLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClKN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857944 | |
Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860644-28-6 | |
Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.